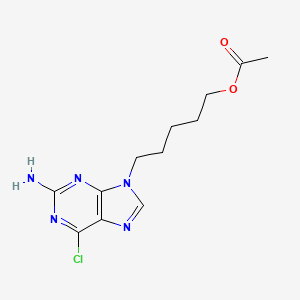
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
The synthesis of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves several steps. One common method includes the reaction of 2-amino-6-chloropurine with 4-acetoxymethylbut-1-yl bromide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines.
Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar solvents like water or ethanol.
Scientific Research Applications
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine can be compared with other similar compounds, such as:
Famciclovir: A guanine analogue used to treat herpes virus infections.
Penciclovir: An antiviral drug that inhibits viral DNA polymerase, similar to the mechanism of action of this compound.
Acyclovir: Another antiviral drug that targets viral DNA polymerase and is used to treat herpes simplex virus infections.
The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a wider range of chemical reactions compared to its analogues .
Properties
Molecular Formula |
C12H16ClN5O2 |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
5-(2-amino-6-chloropurin-9-yl)pentyl acetate |
InChI |
InChI=1S/C12H16ClN5O2/c1-8(19)20-6-4-2-3-5-18-7-15-9-10(13)16-12(14)17-11(9)18/h7H,2-6H2,1H3,(H2,14,16,17) |
InChI Key |
CFUVVQZULQXDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCN1C=NC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















